
1-(6-Ethoxypyrimidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Ethoxypyrimidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrrolidine derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively to understand its biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
1-(6-Ethoxypyrimidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol has been studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and anti-tumor activities. This compound has been tested in vitro and in vivo to evaluate its efficacy against cancer cells and inflammation. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation.
Mecanismo De Acción
The mechanism of action of 1-(6-Ethoxypyrimidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol is not fully understood. However, it has been proposed that this compound inhibits the activity of certain enzymes involved in the inflammatory response and cancer cell growth. It has been suggested that this compound may inhibit the activity of cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in the inflammatory response. It has also been suggested that this compound may inhibit the activity of histone deacetylases (HDACs), which are involved in cancer cell growth.
Biochemical and Physiological Effects:
1-(6-Ethoxypyrimidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol has been found to exhibit biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of COX-2 and PDE-4, which are involved in the inflammatory response. In vivo studies have shown that this compound reduces inflammation in animal models. This compound has also been found to inhibit the growth of cancer cells in vitro and in vivo. In preclinical studies, this compound has shown promising results in reducing tumor growth and improving survival rates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(6-Ethoxypyrimidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol in lab experiments include its potential therapeutic applications, its ability to inhibit the activity of COX-2, PDE-4, and HDACs, and its promising results in preclinical studies. However, the limitations of using this compound in lab experiments include its limited availability, its toxicity at high doses, and its potential side effects.
Direcciones Futuras
There are several future directions for research on 1-(6-Ethoxypyrimidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol. One future direction is to study the safety and efficacy of this compound in clinical trials. Another future direction is to investigate the potential of this compound in combination with other drugs for cancer treatment. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in other diseases. Finally, research should be conducted to optimize the synthesis method of this compound to obtain high yields with purity.
Métodos De Síntesis
The synthesis of 1-(6-Ethoxypyrimidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol has been achieved using different methods. One of the methods involves the reaction of 4-chloro-6-ethoxypyrimidine with 3-(trifluoromethyl)pyrrolidine-1-carboxylic acid, followed by reduction with lithium aluminum hydride. Another method involves the reaction of 4-chloro-6-ethoxypyrimidine with 3-(trifluoromethyl)pyrrolidine-1-carbaldehyde, followed by reduction with sodium borohydride. These methods have been optimized to obtain high yields of the compound with purity.
Propiedades
IUPAC Name |
1-(6-ethoxypyrimidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O2/c1-2-19-9-5-8(15-7-16-9)17-4-3-10(18,6-17)11(12,13)14/h5,7,18H,2-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNRRFQUVWMMDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)N2CCC(C2)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Ethoxypyrimidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

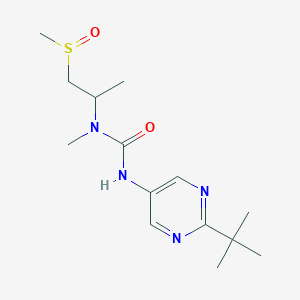
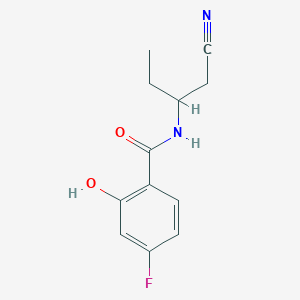
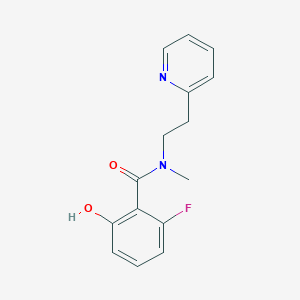
![1-(1,5-dimethylpyrazol-3-yl)-3-[(2R)-1-hydroxy-3-phenylpropan-2-yl]urea](/img/structure/B7633061.png)

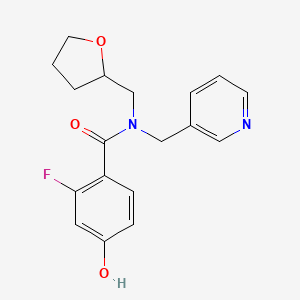
![8-Propan-2-yl-3-(3,3,3-trifluoro-2-hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7633095.png)
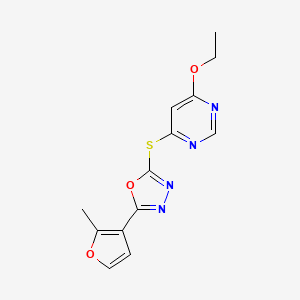
![2-Methyl-6-[1-[(1-propan-2-ylpyrazol-4-yl)methyl]piperidin-4-yl]oxypyridine](/img/structure/B7633106.png)
![3-(3,4-dimethoxyphenyl)-5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B7633111.png)

![2-fluoro-6-hydroxy-N-[1-(1-phenyltetrazol-5-yl)ethyl]benzamide](/img/structure/B7633127.png)
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylbutyl]-4-hydroxyoxane-4-carboxamide](/img/structure/B7633133.png)
![3-(5-bromofuran-2-yl)-5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B7633134.png)